molecular formula C₈H₁₁D₃N₂O₂ B1140093 N-(2-Cyanoethyl-(1,1,2-d3)) Valine CAS No. 160210-22-0

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Cat. No. B1140093
CAS RN: 160210-22-0
M. Wt: 173.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research on amino acid derivatives often involves the synthesis of labeled compounds, such as those incorporating tritium or deuterium, for specific applications in biochemical and pharmaceutical studies. For example, the incorporation of 3H from delta-(L-alpha-amino (4,5-3H)adipyl)-L-cysteinyl-D-(4,4-3H)valine into isopenicillin N illustrates the complex synthesis pathways that can involve amino acid derivatives, showcasing the intricate methods used to incorporate isotopic labels into bioactive compounds (O'sullivan et al., 1979).

Scientific Research Applications

Organocatalysis in Asymmetric Synthesis

A study by Huang et al. (2011) developed a series of valine dipeptide organocatalysts for use in direct asymmetric aldol reactions, showing high enantioselectivity and diastereoselectivity in brine. This illustrates the potential for valine derivatives in catalyzing stereoselective organic reactions, which is crucial for the synthesis of chiral compounds in pharmaceuticals (Huang et al., 2011).

Protein and DNA Adduct Formation Analysis

Research by Boysen et al. (2004) on the metabolism of 1,3-Butadiene to its epoxides in mice and rats involved the analysis of valine-derived globin adducts. This study is relevant for understanding the biochemical impact of toxic exposures and carcinogenesis, demonstrating how valine derivatives can be used as biomarkers in toxicological studies (Boysen et al., 2004).

Nanoparticle Engineering

Mantion et al. (2008) explored the use of valine-based oligopeptides for the formation of organogels that can be mineralized with silver nanoparticles, indicating applications in nanotechnology for medical and material science fields. This demonstrates how valine derivatives can be instrumental in the controlled synthesis of nanoparticles (Mantion et al., 2008).

Metal Complexes and Ligand Design

Telfer et al. (2003) synthesized ligands based on valine for the formation of metal complexes, which have implications in catalysis, material science, and the study of molecular interactions. This research highlights the versatility of valine derivatives in coordination chemistry and their potential applications in designing new materials and catalysts (Telfer et al., 2003).

Microbial Preparation and Industrial Applications

A review by Chen et al. (2016) on d-valine highlighted its importance as a chiral source for the synthesis of pharmaceutical drugs and agricultural pesticides, underscoring the industrial relevance of valine derivatives in producing active pharmaceutical ingredients and agrochemicals (Chen et al., 2016).

properties

IUPAC Name

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXODTWPQTIHO-JXIVCAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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